

FIIN-2 Mechanism and Application Notes

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Compound Focus: FIIN-2

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FIIN-2 is an **irreversible, covalent pan-inhibitor of Fibroblast Growth Factor Receptors (FGFR1-4)** [1]. Its primary mechanism involves forming a covalent bond with a conserved cysteine residue in the FGFR kinase domain (Cys477 in FGFR4), leading to sustained inhibition of kinase activity and downstream signaling pathways [2].

- **Key Signaling Pathways:** **FIIN-2** potently inhibits FGFR phosphorylation, subsequently suppressing key downstream signaling cascades including the **PI3K/AKT** and **RAS/RAF/MAPK (ERK1/2)** pathways [2] [3]. This inhibition leads to reduced cell proliferation and can induce apoptosis.
- **Induction of Protective Autophagy:** A crucial finding across studies is that **FIIN-2** treatment consistently **induces protective autophagy** in cancer cells [3]. This autophagy can dampen the cytotoxic effects of **FIIN-2**, and therefore, combining **FIIN-2** with autophagy inhibitors (like Chloroquine or 3-Methyladenine) has been shown to significantly potentiate its anti-cancer effect, both *in vitro* and *in vivo* [3].
- **Novel Off-Target Activity:** Recent integrative multi-omics approaches have identified **AMPK α 1** as a novel off-target of **FIIN-2**. Binding to Cys185 on AMPK α 1 contributes to the activation of autophagy, adding another layer to its mechanism of action [2].

Experimental Protocol: Cell Viability Assay

The following protocol summarizes the standard methodology used to assess **FIIN-2**'s effect on cell viability, adapted from published research [3] [1].

Materials and Reagents

- **Cell Lines:** Various cancer cell lines have been used, including lung adenocarcinoma (A549, A549/DDP), hepatocellular carcinoma (Hep3B, Huh7), and others (NCI-H2077, SKOV-3, etc.) [2] [3] [1].
- **Test Compound: FIIN-2** (commercially available, e.g., Selleckchem, #S7714). Prepare a stock solution in DMSO (e.g., 69 mg/mL or 108.7 mM) and store at -20°C [1].
- **Assay Kit:** Cell Counting Kit-8 (CCK-8) or CellTiter-Glo Luminescent Cell Viability Assay [3] [1].
- **Equipment:** Luminometer or plate reader, CO₂ incubator, 96-well cell culture plates.

Procedure

- **Cell Seeding:** Plate cells in 96-well plates at a density of 1,500–3,000 cells per well in 100 µL of complete medium. Culture for 24 hours to allow cell attachment [3] [1].
- **Drug Treatment:** Prepare serial dilutions of **FIIN-2** in culture medium (the final DMSO concentration should be kept constant and below 0.1%). Add the drug-containing medium to the cells. Include a DMSO-only group as a vehicle control. Each concentration should be tested in multiple replicates (e.g., n=3-5) [3].
- **Incubation:** Incubate the plates for the desired treatment duration. A common incubation time for viability assessment is **96 hours** [1].
- **Viability Measurement:**
 - **For CellTiter-Glo Assay:** Add the prepared CellTiter-Glo reagent directly to the wells according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence with a luminometer [1].
 - **For CCK-8 Assay:** Add 10 µL of CCK-8 solution to each well. Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader [3].
- **Data Analysis:** Calculate the percentage of cell viability by normalizing the luminescence/absorbance readings of the treated groups to the vehicle control group. Use software like GraphPad Prism to calculate **EC₅₀ (Half Maximal Effective Concentration)** values by fitting the dose-response data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) [1].

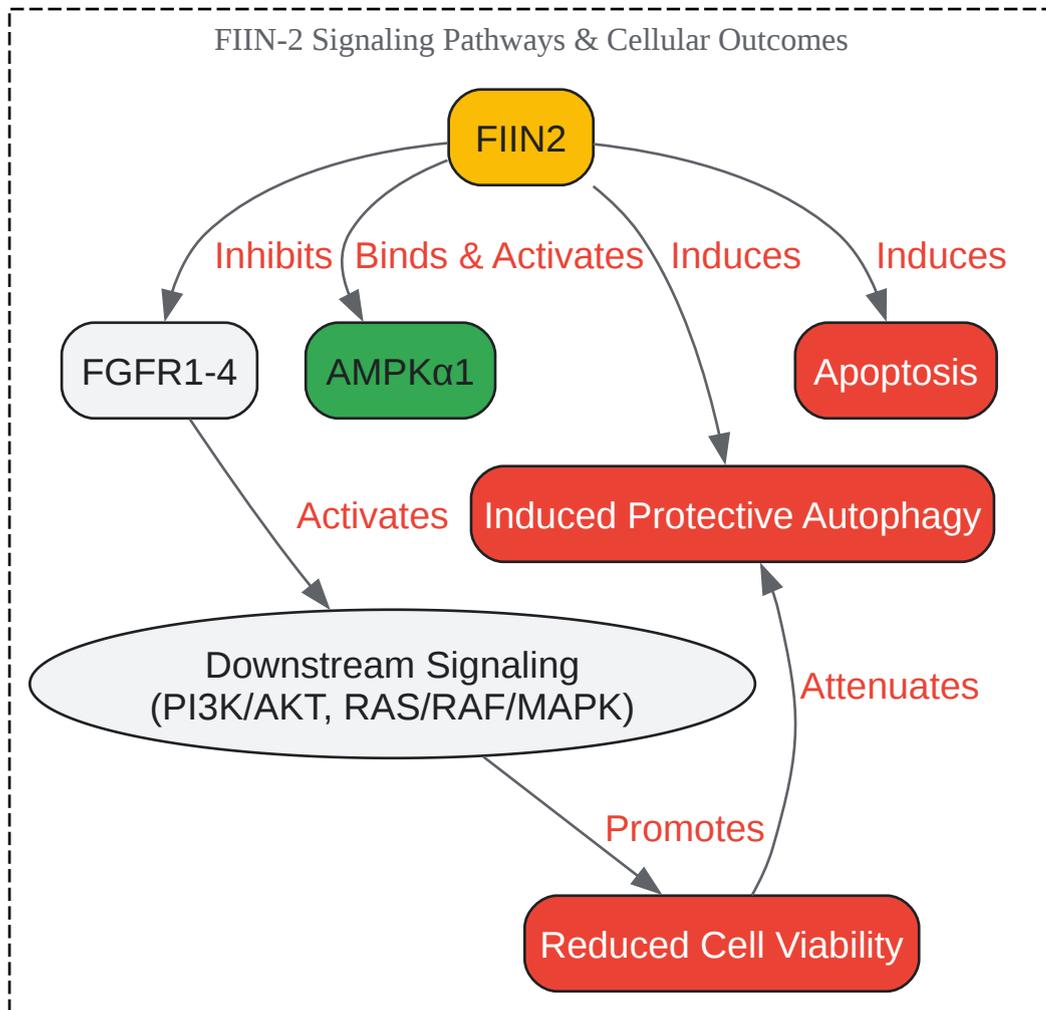
Summary of Quantitative Data

The table below summarizes **FIIN-2**'s activity from biochemical and cellular studies.

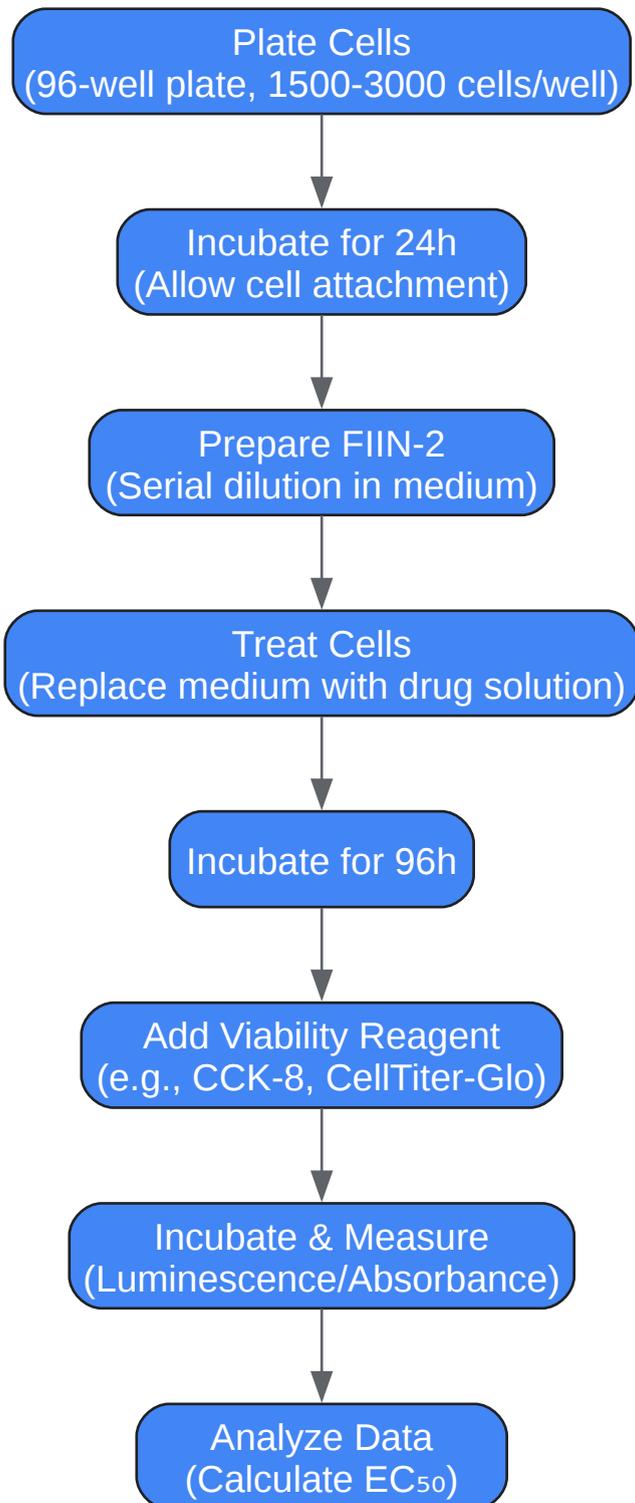
Parameter	Value / Observation	Context / Cell Line
Biochemical IC₅₀ (Cell-free)	FGFR1: 3.09 nM; FGFR2: 4.3 nM; FGFR3: 27 nM; FGFR4: 45.3 nM [1]	Pan-FGFR inhibitor profile
Cellular EC₅₀ (Viability)	Single- to double-digit nanomolar range [1]	Various FGFR-driven cell lines (e.g., Ba/F3, NCI-H2077, H1581)
Key Functional Readouts	Concentration-dependent inhibition of p-FGFR, p-FRS2, p-AKT, and p-ERK [2] [3]	Confirmation of on-target engagement in cells
Induction of Apoptosis	Increased levels of cleaved Caspase-3; decreased Bcl-2/Bax ratio [3]	A549 and A549/DDP lung adenocarcinoma cells
Induction of Autophagy	Increased LC3-II conversion and decreased p62 protein levels [3]	A549 and A549/DDP cells; blocked by autophagy inhibitors

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the molecular mechanisms and a standard experimental workflow for **FIIN-2** cell viability assays.



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Key Research Applications and Synergies

- **Overcoming Drug Resistance: FIIN-2** is effective against gatekeeper mutations in FGFRs, making it a valuable tool for studying resistance mechanisms [2] [1].
- **Combination Therapy Strategy:** The consistent finding of **FIIN-2**-induced protective autophagy strongly suggests that its efficacy can be enhanced by combination with autophagy inhibitors like **Chloroquine (CQ)** or **3-Methyladenine (3-MA)** [3].
- **Beyond FGFR: Multi-targeting Effects:** Researchers should consider that **FIIN-2**'s effects, particularly on autophagy, may be partially mediated through off-target engagement with **AMPK α 1**, in addition to canonical FGFR inhibition [2].

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References

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